molecular formula C8H11BrClNO2 B6194280 5-bromo-2,3-dimethoxyaniline hydrochloride CAS No. 2680528-30-5

5-bromo-2,3-dimethoxyaniline hydrochloride

Katalognummer: B6194280
CAS-Nummer: 2680528-30-5
Molekulargewicht: 268.53 g/mol
InChI-Schlüssel: GUWJYAKRNOHHPE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-bromo-2,3-dimethoxyaniline hydrochloride: is an organic compound with the molecular formula C8H10BrNO2·HCl. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine and methoxy groups. This compound is often used in various chemical reactions and research applications due to its unique properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-2,3-dimethoxyaniline hydrochloride typically involves the bromination of 2,3-dimethoxyaniline. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The compound is then purified through crystallization or other separation techniques to obtain the hydrochloride salt form.

Analyse Chemischer Reaktionen

Types of Reactions:

    Substitution Reactions: 5-bromo-2,3-dimethoxyaniline hydrochloride can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form various oxidation products depending on the oxidizing agent used.

    Reduction Reactions: Reduction of the compound can lead to the removal of the bromine atom or reduction of other functional groups present.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted aniline derivatives, while oxidation and reduction reactions can lead to different oxidation states or removal of functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry: 5-bromo-2,3-dimethoxyaniline hydrochloride is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology and Medicine: In biological research, this compound can be used to study the effects of brominated aniline derivatives on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules with potential medicinal properties.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. Its unique properties make it valuable in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 5-bromo-2,3-dimethoxyaniline hydrochloride involves its interaction with various molecular targets. The bromine and methoxy groups on the benzene ring can influence the compound’s reactivity and binding affinity to different targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

    2,3-dimethoxyaniline: Lacks the bromine substitution, leading to different reactivity and applications.

    5-bromo-2-methoxyaniline: Similar structure but with only one methoxy group, affecting its chemical properties and uses.

    5-bromo-2,3-dimethoxybenzene: Lacks the amino group, resulting in different chemical behavior and applications.

Uniqueness: 5-bromo-2,3-dimethoxyaniline hydrochloride is unique due to the presence of both bromine and methoxy groups on the aniline ring. This combination of substituents imparts distinct reactivity and properties, making it valuable for specific chemical reactions and research applications.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-bromo-2,3-dimethoxyaniline hydrochloride involves the bromination of 2,3-dimethoxyaniline followed by the formation of the hydrochloride salt.", "Starting Materials": [ "2,3-dimethoxyaniline", "Bromine", "Hydrochloric acid", "Sodium hydroxide", "Diethyl ether" ], "Reaction": [ "Step 1: Dissolve 2,3-dimethoxyaniline in diethyl ether.", "Step 2: Slowly add bromine to the solution while stirring at room temperature until the reaction is complete.", "Step 3: Add sodium hydroxide to the reaction mixture to neutralize the excess bromine.", "Step 4: Extract the product with diethyl ether and wash with water.", "Step 5: Dissolve the product in hydrochloric acid to form the hydrochloride salt.", "Step 6: Recrystallize the product from water to obtain pure 5-bromo-2,3-dimethoxyaniline hydrochloride." ] }

CAS-Nummer

2680528-30-5

Molekularformel

C8H11BrClNO2

Molekulargewicht

268.53 g/mol

IUPAC-Name

5-bromo-2,3-dimethoxyaniline;hydrochloride

InChI

InChI=1S/C8H10BrNO2.ClH/c1-11-7-4-5(9)3-6(10)8(7)12-2;/h3-4H,10H2,1-2H3;1H

InChI-Schlüssel

GUWJYAKRNOHHPE-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=CC(=C1OC)N)Br.Cl

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.